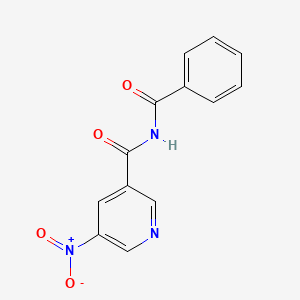
N-Benzoyl-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of nitropyridines These compounds are characterized by the presence of a nitro group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of N-Benzoyl-5-nitropyridine-3-carboxamide typically involves the reaction of 3-nitropyridine with benzoyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
N-Benzoyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as amines or alkyl groups.
Hydrolysis: The amide group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Wirkmechanismus
The mechanism of action of N-Benzoyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl group can also participate in interactions with proteins and enzymes, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-Benzoyl-5-nitropyridine-3-carboxamide can be compared with other nitropyridine derivatives, such as:
3-Nitropyridine: A simpler compound with a nitro group attached to the pyridine ring. It is less complex but shares similar reactivity patterns.
N-Benzoyl-3-nitropyridine: Similar to this compound but with the nitro group in a different position. This positional difference can lead to variations in reactivity and biological activity.
N-Benzoyl-5-nitropyridine-2-carboxamide: Another isomer with the carboxamide group in a different position, which can affect its chemical and biological properties.
Eigenschaften
CAS-Nummer |
59290-41-4 |
|---|---|
Molekularformel |
C13H9N3O4 |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
N-benzoyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O4/c17-12(9-4-2-1-3-5-9)15-13(18)10-6-11(16(19)20)8-14-7-10/h1-8H,(H,15,17,18) |
InChI-Schlüssel |
OOBXGBNDLTXOTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


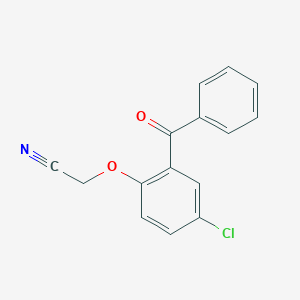
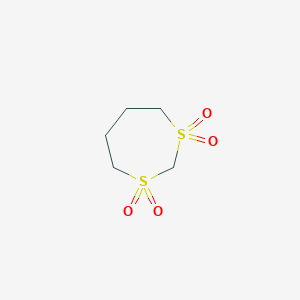
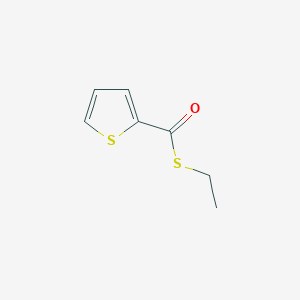
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
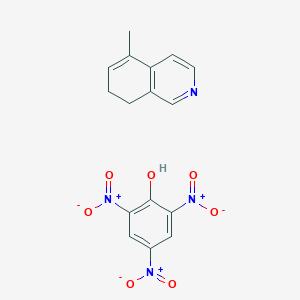
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
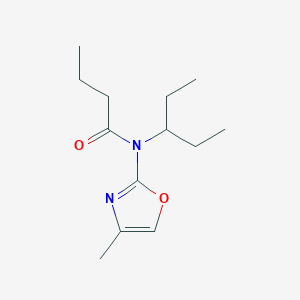
methyl}phosphonic acid](/img/structure/B14621215.png)
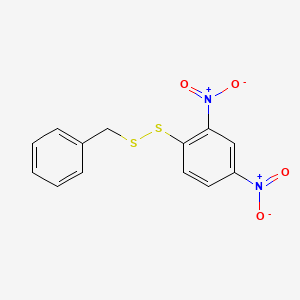
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)

![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
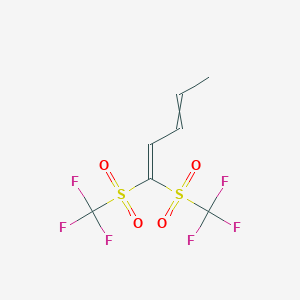
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
